2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid
Description
2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid (CAS: 2629-55-2) is a fluorinated α-methyl amino acid derivative with the molecular formula C₁₀H₁₂FNO₂ and a molecular weight of 197.21 g/mol (as per its 3-fluoro isomer in ; corrected for 2-fluorophenyl substitution based on ). Structurally, it features a 2-fluorophenyl group attached to the β-carbon of a methyl-substituted alanine backbone.
Properties
IUPAC Name |
2-amino-3-(2-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-4-2-3-5-8(7)11/h2-5H,6,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXECDVKIKUSSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.
Reaction Conditions and Optimization
To optimize the synthesis, several key parameters must be controlled:
- Solvent Ratios : For hydrolysis, a solvent ratio such as tetrahydrofuran (THF) to water (e.g., THF:H₂O = 3:1) is used to balance solubility and reactivity.
- Reaction Time : Typically, 2–4 hours are recommended to avoid side reactions like racemization.
- Acidification pH : Acidification to a pH of about 6 is crucial to precipitate the product without degrading the fluorophenyl moiety.
Purification and Characterization
Post-synthesis, purification via recrystallization or column chromatography is recommended to remove unreacted starting materials or byproducts. Characterization involves:
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular weight.
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environment, while ¹H/¹³C NMR resolves methyl and amino proton signals.
- HPLC : Reverse-phase chromatography with UV detection assesses purity.
Biological Applications
While specific biological applications of 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid are less documented compared to its 4-fluorophenyl counterpart, its structural similarity to natural amino acids suggests potential interactions with various receptors in the nervous system.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of fluorinated derivatives .
Scientific Research Applications
2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid is used in the synthesis of more complex organic molecules and as a precursor in the development of fluorinated pharmaceuticals. Its fluorine atom is studied for its potential role in enzyme inhibition and protein binding. It has also been investigated for potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Preparation Methods
The synthesis of 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid typically involves multi-step organic reactions. A common method includes the following steps:
- The synthesis begins with 4-fluorobenzaldehyde.
- The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
- The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
- The amine is alkylated with a suitable alkyl halide to introduce the methyl group.
- The final step involves hydrolysis to yield the target amino acid.
Common reagents and conditions include:
- Oxidation, using reagents such as potassium permanganate or chromium trioxide.
- Reduction, using sodium borohydride or lithium aluminum hydride.
- Substitution, using nucleophiles like amines or thiols in the presence of a catalyst.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to altered biochemical pathways. These interactions can result in various physiological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
(a) (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid (CAS: 130855-56-0)
- Molecular Formula: C₁₀H₁₂FNO₂
- Molecular Weight : 197.21 g/mol
- Key Difference : Fluorine at the 3-position of the phenyl ring instead of the 2-position.
- For example, LAT1 inhibitors often show positional sensitivity to substituents.
(b) (S)-2-Amino-3-(4-fluorophenyl)propanoic acid (L-4-fluorophenylalanine)
- Molecular Formula: C₉H₁₀FNO₂
- Molecular Weight : 183.18 g/mol
- Key Difference : Fluorine at the 4-position and absence of the α-methyl group.
- 4-Fluoro derivatives are often used as non-natural amino acids in peptide synthesis.
Functional Group Variants
(a) Methyldopa (CAS: 555-30-6)
- Molecular Formula: C₁₀H₁₃NO₄
- Molecular Weight : 238.24 g/mol
- Key Difference : 3,4-Dihydroxyphenyl group instead of 2-fluorophenyl.
- Biological Role: Clinically used as an antihypertensive agent due to its conversion to α-methylnorepinephrine in the brain.
- Structural Implications : The catechol (dihydroxyphenyl) moiety enhances interaction with adrenergic receptors but increases oxidation susceptibility compared to fluorinated analogs.
(b) 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (CAS: 66-02-4)
- Molecular Formula: C₉H₉I₂NO₃
- Molecular Weight : 432.99 g/mol
- Key Difference : 4-hydroxy-3,5-diiodophenyl group.
Diagnostic and Therapeutic Derivatives
(a) [¹⁸F]FACBC (Fluciclovine)
- Structure: 1-Amino-3-fluorocyclobutane-1-carboxylic acid.
- Application : FDA-approved PET tracer for prostate cancer imaging . Unlike the target compound, it features a cyclobutane ring , enhancing tumor-to-background contrast.
(b) [¹⁸F]FIMP (CAS: Not listed)
Structural and Functional Analysis Table
Key Research Findings
- Fluorine Position Matters : The 2-fluorophenyl group in the target compound may confer enhanced lipophilicity compared to 3- or 4-fluoro isomers, influencing blood-brain barrier penetration.
- α-Methyl Advantage: The α-methyl group in the target compound and Methyldopa reduces enzymatic degradation by aminopeptidases, extending half-life.
- Diagnostic Potential: Fluorinated amino acids like [¹⁸F]FACBC and [¹⁸F]FIMP highlight the utility of fluorine in PET imaging, though the target compound’s methyl group may limit radiolabeling efficiency.
Biological Activity
2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid, also known as (R)- or (S)-2-Amino-3-(4-fluorophenyl)-2-methylpropanoic acid, is a fluorinated amino acid that has garnered interest in various fields of biological and medicinal chemistry. Its unique structural features enable it to interact with neurotransmitter systems, making it a candidate for therapeutic applications in neurological disorders. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid includes an amino group, a fluorinated phenyl group, and a methyl group attached to a propanoic acid backbone. Its molecular formula is , with a molecular weight of approximately 183.18 g/mol.
Structural Comparison
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-3-(4-fluorophenyl)propanoic acid | Lacks methyl group at position 2 | |
| (S)-Phenylalanine | No fluorine substitution; natural amino acid | |
| (S)-2-Amino-3-(phenyl)propanoic acid | Contains a phenyl group instead of a fluorinated one |
The presence of the fluorine atom in the phenyl moiety enhances the compound's biological activity compared to non-fluorinated analogs, potentially improving binding affinity to specific receptors.
Neurotransmitter Modulation
Research indicates that 2-Amino-3-(2-fluorophenyl)-2-methylpropanoic acid acts as a modulator of neurotransmitter systems, particularly influencing excitatory neurotransmission through interactions with glutamate receptors. Studies have demonstrated that this compound can enhance synaptic transmission and plasticity, which are crucial for learning and memory processes.
The compound may function as an agonist or antagonist at specific neurotransmitter receptors, thereby modulating various signaling pathways in biological systems. Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.
Case Studies and Research Findings
- PET Imaging Applications :
-
In Vivo Studies :
- In studies involving rat models with gliosarcoma, the compound demonstrated significant tumor uptake compared to normal brain tissues, indicating its potential utility in oncology . The biodistribution studies reported tumor-to-normal brain ratios ranging from 20:1 to 115:1 for radiolabeled compounds derived from this amino acid .
- Neuroprotective Effects :
Q & A
Q. What are best practices for synthesizing and handling isotopically labeled versions (e.g., ¹³C, ²H) of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
